

# Stability of Citalopram and Its Impurities Under Stress: A Comparative Analysis

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## Compound of Interest

Compound Name: 3-Oxo Citalopram

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For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound like citalopram and its potential impurities is paramount for ensuring drug safety, efficacy, and quality. This guide provides a comparative analysis of the stability of citalopram and its known impurities under various stress conditions, supported by experimental data and detailed methodologies.

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is susceptible to degradation under specific environmental pressures, leading to the formation of various impurities. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. This report synthesizes findings from multiple studies to offer a comprehensive overview of citalopram's degradation profile.

## Comparative Stability Data

The stability of citalopram hydrobromide has been extensively studied under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The following table summarizes the percentage of degradation observed in various studies.

Stress Condition	Reagent/Parameters	Duration	Degradation of Citalopram (%)	Reference
Acid Hydrolysis	1 N HCl	-	17.45	[1]
0.1 M HCl	8 hours	13.22	[1]	
Alkaline Hydrolysis	1 N NaOH	-	33.7	[1]
0.1 M NaOH	0.5 hours	98.99	[2]	
0.1 M NaOH	4 hours	31.2	[1]	
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	-	26.75	[1]
30% H <sub>2</sub> O <sub>2</sub>	24 hours	22.74	[1]	
Thermal Degradation	60°C	48 hours	0.15 - 0.64	[1]
Photolytic Degradation	UV Light	72 hours	0.21 - 0.44	[1][3]
Simulated Sunlight (pH 9)	65 days (half-life)	50	[4]	
Simulated Sunlight (pH 5 and 7)	30 days	< 0.5	[4]	

## Key Degradation Products and Pathways

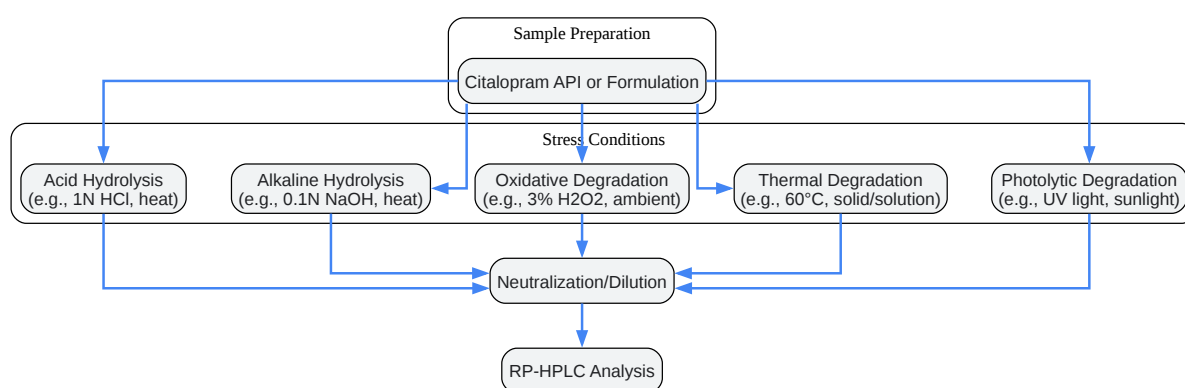
Forced degradation studies have identified several key impurities and degradation products of citalopram.[2] Under hydrolytic conditions, particularly in an alkaline medium, citalopram carboxamide (Impurity A) is a major degradation product.[2] In fact, in 0.1 M NaOH at 85°C, citalopram degraded almost completely to this carboxamide derivative within 30 minutes.[2] Another product formed under hydrolytic conditions is 3-hydroxycitalopram N-oxide.[2]

Photolytic degradation leads to the formation of other impurities, including citalopram N-oxide. [2][4] One study identified N-desmethylocitalopram as a major photoproduct and citalopram N-oxide as a minor one.[4] It is noteworthy that citalopram demonstrates relative stability under thermal and photolytic conditions compared to hydrolytic and oxidative stress.[1][3] The solid-state of the drug has been shown to be stable to heat and light.[2]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on methods described in the cited literature.[1][2][5][6]

### Forced Degradation Workflow



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Caption: General workflow for forced degradation studies of citalopram.

## Acid Hydrolysis

- A solution of citalopram is prepared in a suitable solvent (e.g., methanol or water).
- An equal volume of an acid, typically 1 N or 0.1 M hydrochloric acid (HCl), is added.
- The mixture is then refluxed or kept at a specific temperature (e.g., 85°C) for a defined period (e.g., 8 hours).[\[2\]](#)
- After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a base (e.g., sodium hydroxide).
- The final volume is adjusted with the mobile phase, and the sample is subjected to analysis.

## Alkaline Hydrolysis

- A solution of citalopram is prepared.
- An equal volume of a base, such as 0.1 M or 1 N sodium hydroxide (NaOH), is added.
- The mixture is heated (e.g., at 85°C) or kept at room temperature for a specified time (e.g., 30 minutes to 4 hours).[\[2\]](#)
- Following the stress period, the solution is cooled and neutralized with an equivalent concentration of an acid (e.g., hydrochloric acid).
- The sample is then diluted to the target concentration for analysis.

## Oxidative Degradation

- A solution of citalopram is treated with a solution of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), typically at a concentration of 3% or 30%.[\[1\]](#)
- The mixture is kept at room temperature for a period of up to 24 hours.[\[1\]](#)
- The sample is then diluted as required for analysis.

## Thermal Degradation

- For solid-state studies, the citalopram active pharmaceutical ingredient (API) is placed in a petri dish and exposed to a specific temperature (e.g., 60°C) in a hot air oven for a set

duration (e.g., 48 hours).[1]

- For solution-state studies, a solution of citalopram is heated at a controlled temperature.
- After exposure, the sample is dissolved or diluted appropriately for analysis.

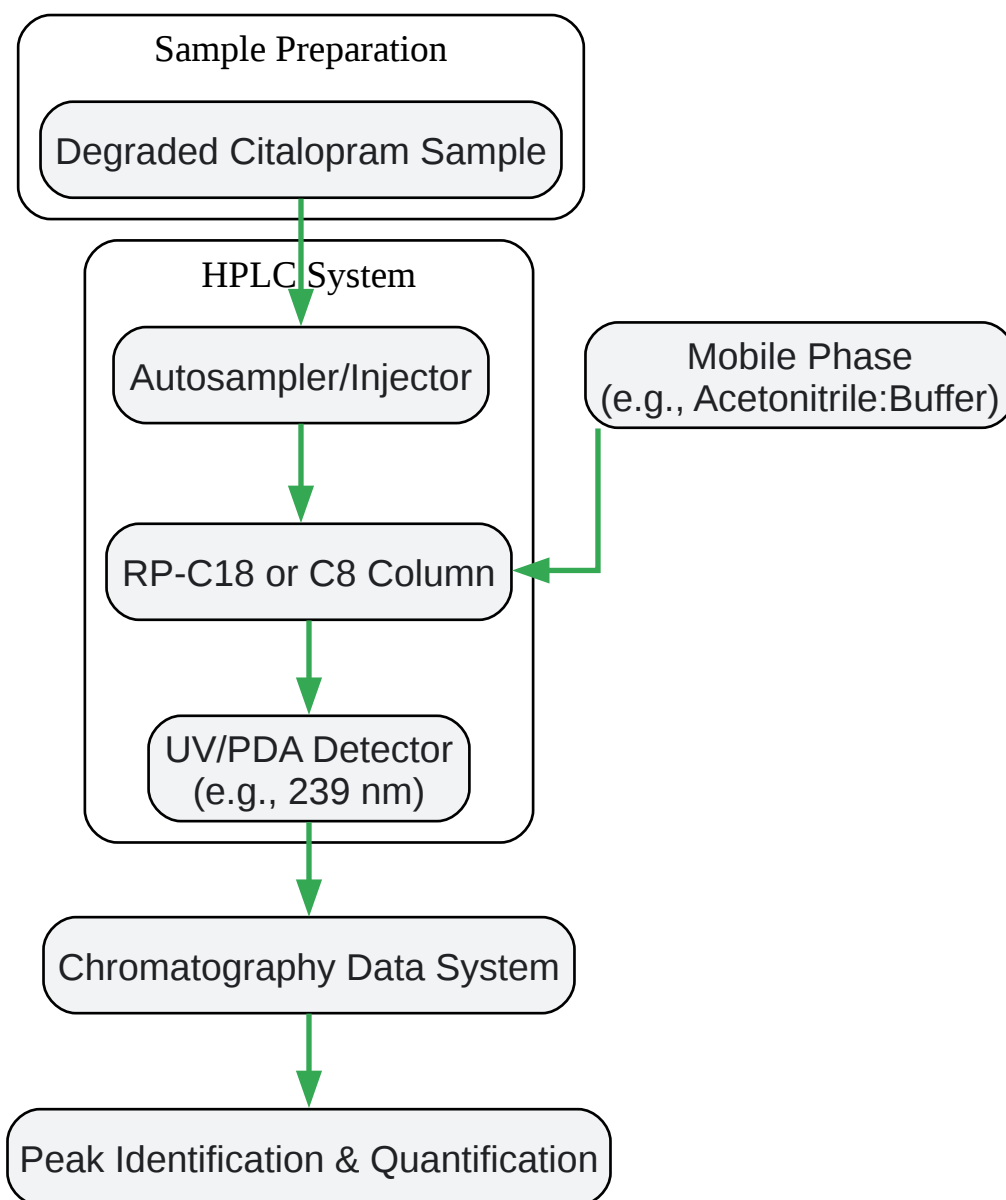
## Photolytic Degradation

- A solution of citalopram is exposed to ultraviolet (UV) light in a photostability chamber for a defined period (e.g., 72 hours).[1][3]
- Alternatively, for simulating sunlight, samples are exposed to fluorescent lamps in a growth chamber.[4]
- A control sample is kept in the dark to differentiate between photolytic and other forms of degradation.
- The exposed sample is then analyzed.

## Analytical Methodology

The primary analytical technique for assessing the stability of citalopram and quantifying its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][5][6]

## RP-HPLC Analysis Workflow



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Caption: Typical workflow for the RP-HPLC analysis of citalopram and its impurities.

A typical HPLC method involves:

- Column: A C18 or C8 column is commonly used for separation.[1][2]
- Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or ammonium acetate buffer) is employed.[2][6] The pH of the buffer is a critical parameter for achieving optimal separation.

- Detection: A UV or photodiode array (PDA) detector is used, with the detection wavelength typically set around 239 nm.[1][3]
- Flow Rate: The flow rate is generally maintained around 1.0 to 1.5 mL/min.[1][6]

These methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure they are stability-indicating, meaning they can effectively separate the parent drug from its degradation products.[5][6]

In conclusion, citalopram is most susceptible to degradation under alkaline and oxidative conditions, with significant hydrolysis also occurring in acidic environments. It exhibits greater stability under thermal and photolytic stress. The primary degradation products include citalopram carboxamide and citalopram N-oxide, among others. A validated stability-indicating RP-HPLC method is essential for the accurate monitoring of citalopram and its impurities in pharmaceutical products.

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